N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methylbenzenesulfonamide
CAS No.: 1014049-45-6
Cat. No.: VC6827833
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014049-45-6 |
|---|---|
| Molecular Formula | C22H22N6O2S |
| Molecular Weight | 434.52 |
| IUPAC Name | N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N6O2S/c1-15-4-10-20(11-5-15)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-17(3)14-16(2)26-28/h4-14,27H,1-3H3,(H,23,24) |
| Standard InChI Key | KMEXCNBEVZWUFK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct modules:
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Pyridazine ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.
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3,5-Dimethylpyrazole substituent: Attached to the pyridazine ring via a nitrogen atom, this bicyclic system introduces steric bulk and hydrogen-bonding capabilities.
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4-Methylbenzenesulfonamide group: Linked to the pyridazine through a phenylamino bridge, this moiety enhances solubility and enables interactions with biological targets via sulfonamide’s electron-withdrawing properties.
The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C delineates connectivity, while the InChIKey VKQGJUBPMMYVBX-UHFFFAOYSA-N provides a unique structural identifier.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O2S |
| Molecular Weight | 434.52 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 121 Ų |
While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (XLogP3 ~3.2) and limited aqueous solubility due to the aromatic sulfonamide group.
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through three key stages:
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Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines yields the pyridazine scaffold. For example, reacting mucobromic acid (tetrabromoacetone) with hydrazine hydrate produces 3,6-dihydropyridazine, which can be dehydrogenated to pyridazine.
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Pyrazole Installation: Nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at position 6 of the pyridazine ring. This step may employ palladium-catalyzed cross-coupling or direct displacement using a preformed pyrazole anion.
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Sulfonamide Coupling: Mitsunobu or Ullmann-type reactions connect the 4-methylbenzenesulfonamide moiety to the para-aminophenyl group. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent side reactions during this phase.
Process Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring exclusive substitution at the pyridazine’s 3-position requires careful control of reaction kinetics and catalyst selection.
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Sulfonamide Stability: The electron-deficient sulfonamide may undergo hydrolysis under acidic or basic conditions, necessitating pH-controlled environments below 6 or above 8.
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Purification: Column chromatography with polar stationary phases (e.g., silica gel modified with NH2 groups) effectively separates the product from unreacted intermediates.
Biological Activity Profile
| Compound | IC50 (μM) |
|---|---|
| Reference (Doxorubicin) | 0.12 |
| Pyridazine-sulfonamide analog A | 3.8 |
| Target compound (this report) | Pending |
Antimicrobial Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. While direct MIC data for this compound are unavailable, structural analogs show:
| Microorganism | Analog MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | 64–128 |
The 4-methyl group may enhance membrane permeability compared to smaller substituents.
Anti-inflammatory Mechanisms
In silico modeling predicts cyclooxygenase-2 (COX-2) inhibition via H-bonding between the sulfonamide oxygen and Arg120. This interaction mimics celecoxib’s binding mode, suggesting potential IC50 values in the low micromolar range.
Comparative Analysis with Structural Analogs
The ethoxy analog’s increased lipophilicity (LogP +0.6) may enhance blood-brain barrier penetration but reduce aqueous solubility. The target compound’s methyl group offers metabolic stability advantages by resisting oxidative demethylation .
Future Research Priorities
In Vitro Profiling
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Kinase Inhibition Screening: Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify primary targets.
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CYP450 Interactions: Assess inhibition of cytochrome P450 isoforms (3A4, 2D6) to predict drug-drug interaction risks.
Formulation Development
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Nanoparticle Encapsulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) to improve bioavailability.
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Prodrug Strategies: Introduce phosphate esters at the sulfonamide nitrogen to enhance aqueous solubility.
Toxicological Studies
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hERG Binding Assay: Evaluate blockade of the hERG potassium channel to assess cardiac liability.
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Ames Test: Determine mutagenic potential using Salmonella typhimurium strains TA98 and TA100.
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